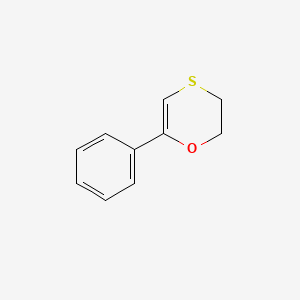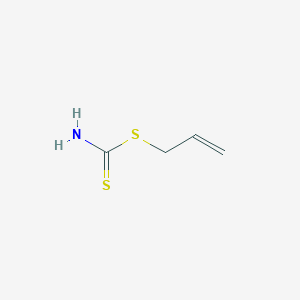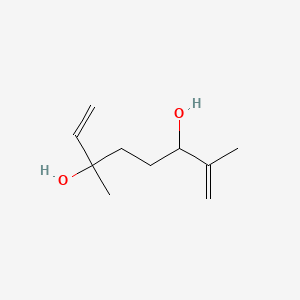![molecular formula C8H18SSi B14649883 3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol CAS No. 49592-52-1](/img/structure/B14649883.png)
3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol is an organosilicon compound characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further bonded to a dimethyl(prop-2-en-1-yl)silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol typically involves the reaction of an appropriate alkyl halide with a thiol reagent. One common method is the reaction of 3-chloropropane-1-thiol with dimethyl(prop-2-en-1-yl)silane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential role in biochemical pathways involving thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol involves its interaction with various molecular targets, primarily through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methoxydimethylsilyl)propane-1-thiol
- 3-(Trimethylsilyl)propane-1-thiol
- 3-(tert-Butyldimethylsilyl)propane-1-thiol
Uniqueness
3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol is unique due to the presence of the prop-2-en-1-yl group attached to the silicon atom. This structural feature imparts distinct chemical properties, such as increased reactivity and potential for forming complex molecular architectures.
Eigenschaften
CAS-Nummer |
49592-52-1 |
|---|---|
Molekularformel |
C8H18SSi |
Molekulargewicht |
174.38 g/mol |
IUPAC-Name |
3-[dimethyl(prop-2-enyl)silyl]propane-1-thiol |
InChI |
InChI=1S/C8H18SSi/c1-4-7-10(2,3)8-5-6-9/h4,9H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
QTQZBYVPEZQPOB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCS)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



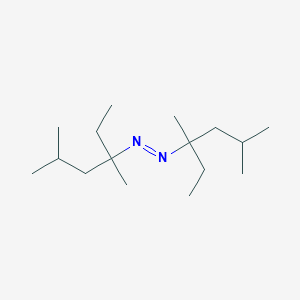
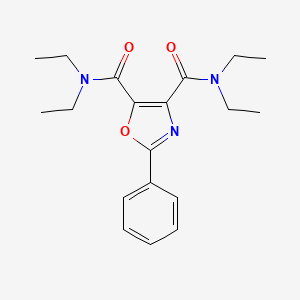
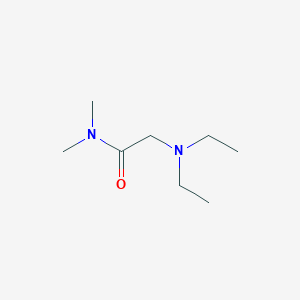
![1-(3,4-Dichlorophenyl)-2-[4-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]guanidine](/img/structure/B14649836.png)
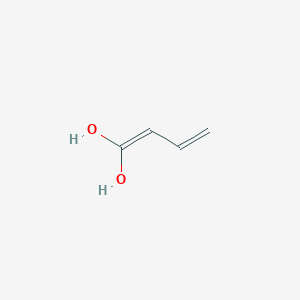
![N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide](/img/structure/B14649859.png)



